N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-11-10-15(14(4)23-11)18(22)19-7-8-21-13(3)17(12(2)20-21)16-6-5-9-24-16/h5-6,9-10H,7-8H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGBCQRJCBXHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound belonging to the pyrazole class of derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The pyrazole structure is synthesized through the reaction of hydrazine with a suitable 1,3-diketone.
- Thiophene Substitution : The thiophene group is introduced via a coupling reaction such as Suzuki-Miyaura coupling.
- Furan Carboxamide Formation : The final step entails amidation between the pyrazole-thiophene intermediate and 2,5-dimethylfuran-3-carboxylic acid derivative in the presence of a base like triethylamine.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzymatic Inhibition : It has been reported to inhibit various enzymes such as alkaline phosphatase and ecto-nucleotidases, which play crucial roles in cellular signaling pathways .
- Receptor Modulation : The compound may also interact with receptors involved in inflammatory responses and other physiological processes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against human recombinant alkaline phosphatase (h-TNAP) and ecto-nucleotidases (h-e5-NT) . These findings suggest potential applications in treating diseases where these enzymes are implicated.
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of this compound in cell cultures exposed to inflammatory stimuli. The results indicated a dose-dependent reduction in pro-inflammatory cytokine production.
- Antitumor Potential : Another investigation focused on the antitumor effects of the compound against various cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis in a subset of tested cancer cells.
Data Summary Table
Q & A
Q. Methodological Solutions :
- Use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during acylation steps.
- Optimize solvent polarity (e.g., DMF for cyclization, acetonitrile for condensation) to improve regioselectivity .
- Monitor reactions via TLC and HPLC to track intermediate purity .
Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
Basic Research Focus
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To resolve aromatic protons (thiophene δ 6.8–7.2 ppm, furan δ 7.3–7.5 ppm) and confirm substituent positions .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bonds (pyrazole at ~3200 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ≈ 397.49 g/mol for analogs) .
Q. Advanced Considerations :
- X-ray crystallography : Resolve steric effects from the dimethyl groups on the pyrazole ring, which may influence conformational stability .
- 2D NMR (COSY, NOESY) : Clarify spatial proximity of the ethyl linker and furan methyl groups .
How should researchers address contradictions between computational bioactivity predictions and experimental results?
Advanced Research Focus
Discrepancies may arise from:
Q. Methodological Solutions :
- Validate docking results with surface plasmon resonance (SPR) to measure real-time binding kinetics.
- Conduct microsomal stability assays (e.g., liver S9 fractions) to identify metabolic hotspots .
- Compare with structurally analogous compounds (e.g., replacing thiophene with phenyl groups) to isolate activity contributors .
What strategies are recommended for establishing structure-activity relationships (SAR) given the compound’s multifunctional groups?
Advanced Research Focus
The compound’s bioactivity (e.g., antimicrobial, antitumor) is influenced by:
Q. SAR Workflow :
- Synthesize derivatives with incremental modifications (e.g., replacing thiophene with pyrrole or altering the ethyl linker length).
- Test in cell-based assays (e.g., IC₅₀ in cancer lines) and correlate with computational electrostatic potential maps .
What methodological considerations are essential for assessing stability under varying pH and temperature conditions?
Advanced Research Focus
Degradation pathways include:
Q. Experimental Design :
- Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via UPLC-PDA for degradants.
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature .
- Light exposure tests : Assess photostability under ICH Q1B guidelines .
How can researchers optimize yield and purity in large-scale synthesis?
Basic Research Focus
Scale-up challenges include:
- Exothermic reactions : Acylation steps may require jacketed reactors for temperature control.
- Purification bottlenecks : Column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) .
Q. Advanced Solutions :
- Flow chemistry : Improve mixing efficiency and reduce reaction times for condensation steps.
- Quality-by-design (QbD) : Use DOE to optimize parameters like catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
